Boc-N-Me-Ser-OH
Overview
Description
Boc-N-Me-Ser-OH is an organic compound with the molecular formula C₉H₁₇NO₅. It is a derivative of L-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and methylated. This compound is commonly used as an amino acid protecting group in peptide synthesis and chemical modification .
Biochemical Analysis
Biochemical Properties
Boc-N-Me-Ser-OH plays a role in biochemical reactions as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage
Cellular Effects
Amino acids and their derivatives, including this compound, are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an amino acid derivative, it may interact with biomolecules, potentially influencing enzyme activity and gene expression
Preparation Methods
Boc-N-Me-Ser-OH is typically synthesized by reacting L-serine with tert-butoxycarbonyl chloroformate (t-Boc chloride) under highly alkaline conditions for methylation . The reaction involves the following steps:
Dissolution: L-serine is dissolved in a sodium hydrogen carbonate solution.
Addition of t-Boc chloride: t-Boc chloride is added in portions over several hours.
Methylation: The reaction mixture is stirred under alkaline conditions to achieve methylation.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Boc-N-Me-Ser-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine
Scientific Research Applications
Boc-N-Me-Ser-OH has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective reactions on other functional groups.
Biology: It serves as a precursor in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of biomedical polymers and other advanced materials
Mechanism of Action
The primary function of Boc-N-Me-Ser-OH is to protect the amino group during chemical synthesis. The Boc group stabilizes the amino group, preventing unwanted reactions. Upon completion of the desired synthesis, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Boc-N-Me-Ser-OH is similar to other Boc-protected amino acids, such as Boc-L-serine methyl ester and Boc-2-methyl-L-serine. its unique feature is the methylation of the amino group, which provides additional stability and selectivity in chemical reactions .
Similar Compounds
- Boc-L-serine methyl ester
- Boc-2-methyl-L-serine
- Boc-N-methyl-L-alanine
This compound stands out due to its specific application in peptide synthesis and its enhanced stability provided by the methyl group.
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQGIDVCNBZXLG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426567 | |
Record name | Boc-N-methyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101772-29-6 | |
Record name | Boc-N-methyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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